3-({4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}carbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Overview
Description
3-({4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}carbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique bicyclic structure combined with a sulfonyl and carbamoyl functional group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}carbamoyl)-7-oxabicyclo[221]heptane-2-carboxylic acid typically involves multiple steps, starting with the preparation of the bicyclic core This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent selection and purification steps are also crucial to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
3-({4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}carbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the conversion of the sulfonyl group to a thiol group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sulfonyl chlorides, isocyanates
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-({4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}carbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-({4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}carbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl and carbamoyl groups can form hydrogen bonds and electrostatic interactions with proteins, affecting their function. The bicyclic structure may also play a role in stabilizing the compound’s binding to its targets, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have a similar aromatic structure but differ in their functional groups and overall reactivity.
Sulfonylureas: These compounds share the sulfonyl group but have different applications, primarily in medicine as antidiabetic agents.
Uniqueness
3-({4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}carbamoyl)-7-oxabicyclo[22
Properties
IUPAC Name |
3-[[4-(4-methylpiperidin-1-yl)sulfonylphenyl]carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O6S/c1-12-8-10-22(11-9-12)29(26,27)14-4-2-13(3-5-14)21-19(23)17-15-6-7-16(28-15)18(17)20(24)25/h2-5,12,15-18H,6-11H2,1H3,(H,21,23)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSCWNGBMHLTEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3C4CCC(C3C(=O)O)O4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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